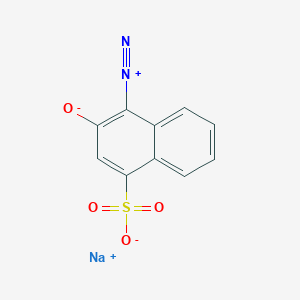

Sodium 4-diazo-3,4-dihydro-3-oxonaphthalene-1-sulphonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

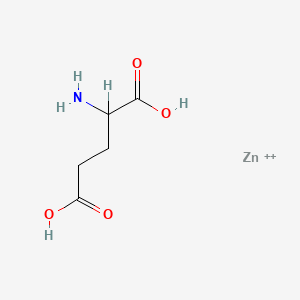

Sodium 4-diazo-3,4-dihydro-3-oxonaphthalene-1-sulphonate is a diazo compound that is widely used in various chemical processes. It is known for its unique structure, which includes a diazo group attached to a naphthalene ring. This compound is often utilized in the synthesis of dyes and pigments due to its ability to form stable azo compounds.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 4-diazo-3,4-dihydro-3-oxonaphthalene-1-sulphonate typically involves the diazotization of 4-amino-3,4-dihydro-3-oxonaphthalene-1-sulphonic acid. This process is carried out in an acidic medium, usually with hydrochloric acid, and sodium nitrite is used as the diazotizing agent. The reaction is conducted at low temperatures to ensure the stability of the diazonium salt formed.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are carefully controlled to maintain the quality and yield of the product. The final product is often purified through recrystallization or other suitable purification techniques to achieve the desired purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized products.

Reduction: This compound can be reduced to form corresponding amines or other reduced derivatives.

Substitution: It can participate in substitution reactions, particularly electrophilic substitution, due to the presence of the diazo group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Electrophilic substitution reactions typically involve reagents like halogens or sulfonating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce naphthylamines.

Wissenschaftliche Forschungsanwendungen

Natrium-4-diazo-3,4-dihydro-3-oxonaphthalin-1-sulfonat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird bei der Synthese von Azofarbstoffen und Pigmenten verwendet, die in verschiedenen industriellen Anwendungen von Bedeutung sind.

Biologie: Diese Verbindung kann als Markierungsreagenz in biologischen Studien verwendet werden, insbesondere bei der Markierung von Proteinen und Nukleinsäuren.

Industrie: Natrium-4-diazo-3,4-dihydro-3-oxonaphthalin-1-sulfonat wird bei der Produktion von Farbstoffen, Pigmenten und anderen Farbstoffen verwendet.

5. Wirkmechanismus

Der Wirkmechanismus von Natrium-4-diazo-3,4-dihydro-3-oxonaphthalin-1-sulfonat beinhaltet die Bildung eines Diazoniumions, das dann an verschiedenen chemischen Reaktionen teilnehmen kann. Das Diazoniumion ist sehr reaktiv und kann Kupplungsreaktionen mit aromatischen Verbindungen eingehen, um Azoverbindungen zu bilden. Diese Reaktionen werden durch das Vorhandensein von Elektronendonator- oder Elektronenakzeptorgruppen am aromatischen Ring erleichtert, die die Reaktivität und Stabilität des Diazoniumions beeinflussen.

Ähnliche Verbindungen:

- 3-Diazo-3,4-dihydro-4-oxonaphthalin-1-sulfonylchlorid

- 1,2-Naphthochinon-2-diazid-4-sulfonylchlorid

- 2-Diazo-1,2-dihydro-1-oxo-4-naphthalinsulfonylchlorid

Vergleich: Natrium-4-diazo-3,4-dihydro-3-oxonaphthalin-1-sulfonat ist aufgrund seiner Natriumsalzform einzigartig, die seine Wasserlöslichkeit erhöht und es für wässrige Reaktionen besser geeignet macht. Im Gegensatz dazu werden andere ähnliche Verbindungen wie 3-Diazo-3,4-dihydro-4-oxonaphthalin-1-sulfonylchlorid typischerweise in nichtwässrigen Medien verwendet, da sie eine geringere Wasserlöslichkeit aufweisen. Dieser Unterschied in der Löslichkeit und Reaktivität macht Natrium-4-diazo-3,4-dihydro-3-oxonaphthalin-1-sulfonat zu einer bevorzugten Wahl für bestimmte Anwendungen, insbesondere für solche, die wässrige Systeme betreffen.

Wirkmechanismus

The mechanism of action of Sodium 4-diazo-3,4-dihydro-3-oxonaphthalene-1-sulphonate involves the formation of a diazonium ion, which can then participate in various chemical reactions. The diazonium ion is highly reactive and can undergo coupling reactions with aromatic compounds to form azo compounds. These reactions are facilitated by the presence of electron-donating or electron-withdrawing groups on the aromatic ring, which influence the reactivity and stability of the diazonium ion.

Vergleich Mit ähnlichen Verbindungen

- 3-Diazo-3,4-dihydro-4-oxonaphthalene-1-sulfonyl chloride

- 1,2-Naphthoquinone-2-diazide-4-sulfonyl chloride

- 2-Diazo-1,2-dihydro-1-oxo-4-naphthalenesulfonyl chloride

Comparison: Sodium 4-diazo-3,4-dihydro-3-oxonaphthalene-1-sulphonate is unique due to its sodium salt form, which enhances its solubility in water and makes it more suitable for aqueous reactions. In contrast, other similar compounds like 3-Diazo-3,4-dihydro-4-oxonaphthalene-1-sulfonyl chloride are typically used in non-aqueous media due to their lower solubility in water. This difference in solubility and reactivity makes this compound a preferred choice for certain applications, particularly those involving aqueous systems.

Eigenschaften

CAS-Nummer |

5114-93-2 |

|---|---|

Molekularformel |

C10H5N2NaO4S |

Molekulargewicht |

272.21 g/mol |

IUPAC-Name |

sodium;4-diazonio-3-oxidonaphthalene-1-sulfonate |

InChI |

InChI=1S/C10H6N2O4S.Na/c11-12-10-7-4-2-1-3-6(7)9(5-8(10)13)17(14,15)16;/h1-5H,(H-,13,14,15,16);/q;+1/p-1 |

InChI-Schlüssel |

DFIOVEABAWHTEU-UHFFFAOYSA-M |

Kanonische SMILES |

C1=CC=C2C(=C1)C(=CC(=C2[N+]#N)[O-])S(=O)(=O)[O-].[Na+] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.